molecular formula C13H14ClN3O2 B2717786 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 956574-62-2

1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2717786
CAS No.: 956574-62-2
M. Wt: 279.72
InChI Key: VJLQBAFJRXLPBF-UHFFFAOYSA-N
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Description

Historical Development of Substituted Pyrazole Chemistry

The foundational work on pyrazole chemistry began in the late 19th century with German chemists Ludwig Knorr and Hans von Pechmann. Knorr first coined the term "pyrazole" in 1883 while investigating heterocyclic compounds derived from hydrazine derivatives. Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane established early methodologies for constructing the core ring structure. These efforts laid the groundwork for understanding pyrazole’s tautomerism and reactivity, which became critical for subsequent substitutions.

The 20th century saw pyrazole derivatives gain prominence through applications in pharmaceuticals and agrochemicals. For instance, Knorr’s synthesis of 3-methyl-1-phenylpyrazolone in 1887 led to the development of antipyrine, one of the first synthetic antipyretic drugs. This breakthrough demonstrated how strategic substitutions on the pyrazole ring could modulate biological activity—a principle that continues to guide the design of modern derivatives like 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole. The introduction of electron-withdrawing groups (e.g., nitro) and aromatic substituents (e.g., chlorophenyl) emerged as key strategies for enhancing stability and interaction with biological targets.

Position Within Contemporary Heterocyclic Research

In modern heterocyclic chemistry, trisubstituted pyrazoles such as this compound occupy a critical niche due to their structural versatility. Recent studies highlight their utility in:

  • Material science : Pyrazole derivatives serve as precursors for semiconductors and liquid crystals, where substituents like nitro groups improve charge-transfer properties.
  • Pharmaceuticals : The 2-chlorophenyl moiety is frequently employed to enhance lipophilicity and receptor binding in drug candidates.
  • Synthetic chemistry : Advances in one-pot synthesis, as demonstrated by reactions involving 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, enable efficient production of complex derivatives.

The compound’s nitroethyl group introduces steric and electronic effects that distinguish it from simpler pyrazoles. Research on analogous structures has revealed that such substitutions can alter dipole-dipole interactions in solvent systems, as evidenced by viscosity studies in dimethyl sulfoxide and nitromethane. These properties make it a valuable candidate for investigating solute-solvent dynamics in aprotic environments.

Significance in Nitrogen-Containing Heterocycle Research

Nitrogen-containing heterocycles are pivotal in medicinal chemistry due to their ability to engage in hydrogen bonding and π-stacking interactions. The pyrazole ring, with its adjacent nitrogen atoms, provides a rigid scaffold for functionalization, as seen in this compound’s 2-chlorophenyl and nitroethyl groups. Key aspects of its significance include:

  • Electronic modulation : The nitro group (-NO₂) acts as a strong electron-withdrawing group, polarizing the pyrazole ring and enhancing its reactivity toward nucleophilic agents.
  • Stereochemical complexity : The chiral center at the nitroethyl side chain introduces stereoisomerism, which could influence biological activity—a feature under-explored in current literature.
  • Interdisciplinary applications : Its synthesis bridges traditional organic chemistry and modern drug discovery, as evidenced by its structural similarity to COX-2 inhibitors like celecoxib.

The following table summarizes key physicochemical properties of 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole:

Property Value
Molecular Formula C₁₃H₁₄ClN₃O₂
Molar Mass (g/mol) 279.72
CAS Registry Number 956574-62-2
Key Substituents 2-Chlorophenyl, Nitroethyl

This compound’s integration of aromatic, nitro, and alkyl groups exemplifies the convergence of historical synthetic principles and modern molecular design. Ongoing research aims to elucidate its potential in catalysis and bioactivity, positioning it as a subject of enduring interest in heterocyclic chemistry.

Properties

IUPAC Name

1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-5-3-4-6-12(11)14/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLQBAFJRXLPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps. One common method starts with the reaction of 2-chlorophenylacetonitrile with nitromethane in the presence of a base to form the nitroalkene intermediate. This intermediate is then subjected to a Michael addition with 3,5-dimethylpyrazole under acidic conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Chemical Reactions of Pyrazole Derivatives

Pyrazole derivatives can undergo various chemical reactions due to their heterocyclic structure and substituents.

3.1. Substitution Reactions

  • Nucleophilic Substitution : Pyrazoles can undergo nucleophilic substitution reactions, especially when activated by electron-withdrawing groups like nitro or chloro substituents .

  • Electrophilic Substitution : This type of reaction is less common in pyrazoles due to their electron-rich nature but can occur under specific conditions .

3.2. Oxidation and Reduction Reactions

  • Oxidation : Pyrazoles can be oxidized to form N-oxides or other oxidized derivatives, which may alter their biological activities .

  • Reduction : The nitro group in 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can be reduced to an amino group, potentially changing its pharmacological profile.

Spectroscopic Analysis

Spectroscopic techniques such as NMR and IR are crucial for characterizing pyrazole derivatives.

4.1. NMR Spectroscopy

  • 1H NMR : Provides information about the hydrogen atoms in the molecule, helping to identify the structure and purity of the compound.

  • 13C NMR : Offers insights into the carbon skeleton of the molecule, aiding in structural elucidation.

4.2. IR Spectroscopy

  • Helps identify functional groups present in the molecule, such as nitro and chloro groups, through characteristic absorption bands.

Biological Activities

Pyrazole derivatives have been extensively studied for their biological activities, including anti-inflammatory, analgesic, and anticancer properties .

5.1. Anti-Inflammatory Activity

Several pyrazole derivatives have shown potent anti-inflammatory activity, comparable to standard drugs like diclofenac sodium .

5.2. Anticancer Activity

Some pyrazole derivatives have demonstrated significant anticancer activity against various cancer cell lines .

Data Table: Spectroscopic Data for Pyrazole Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm^-1)
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole7.45(m, 4H), 5.95(s, 1H), 2.29(s, 3H)113.7, 105.9, 55.1, 13.1, 11.7Not specified
1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole7.42(d, 2H), 7.32(d, 2H), 5.91(s, 1H), 2.34(s, 3H), 2.20(s, 3H), 1.34(s, 9H)150.1, 148.4, 139.3, 137.3, 125.7, 124.5, 106.5, 34.8, 31.3, 13.5, 12.4Not specified

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole, exhibit notable antimicrobial properties. A study demonstrated that certain pyrazole compounds showed effective antibacterial and antifungal activities against various pathogens, suggesting potential applications in treating infectious diseases .

Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). These findings indicate that 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole may serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of pyrazoles. Compounds similar to 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole have been shown to reduce inflammation in animal models, indicating their potential use in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound's structural features suggest potential applications in agriculture as a pesticide. Pyrazole derivatives are known for their effectiveness against various agricultural pests and diseases. The introduction of the nitro and chlorophenyl groups enhances their bioactivity, making them suitable candidates for developing new agrochemicals .

Material Science Applications

Polymer Chemistry
In material science, pyrazole compounds have been explored for their role in synthesizing novel polymers with unique properties. The incorporation of 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole into polymer matrices can improve thermal stability and mechanical strength, which is valuable for various industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, showcasing its potential as a therapeutic agent .

Case Study 2: Anticancer Activity
In a comparative study with established chemotherapeutics like Doxorubicin, 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole showed promising cytotoxic effects on cancer cell lines. The IC50 values were notably lower than those of some conventional treatments, suggesting that this compound could be developed into an effective anticancer drug .

Mechanism of Action

The mechanism of action of 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to its activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:

The uniqueness of 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole lies in its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C12H12ClN3O2
  • Molecular Weight : 265.69 g/mol
  • CAS Number : 89727-59-3

Anti-inflammatory Activity

Pyrazole derivatives have shown significant anti-inflammatory effects. A study highlighted that certain pyrazole compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from pyrazole exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone, which showed 76% inhibition at 1 µM .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Pyrazole Derivative A859310
Dexamethasone76861

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. In a study evaluating various pyrazole compounds against bacterial strains such as E. coli and S. aureus, certain derivatives exhibited notable antibacterial activity. For example, a derivative with a specific aliphatic amide pharmacophore showed promising results against multiple bacterial strains .

Bacterial StrainCompound TestedZone of Inhibition (mm)
E. coliCompound X15
S. aureusCompound Y18
Pseudomonas aeruginosaCompound Z12

Antitumor Activity

Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. A recent study reported that specific pyrazole compounds triggered cell death in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Study on Anti-inflammatory Effects

In a controlled laboratory setting, a series of novel pyrazole derivatives were synthesized and their anti-inflammatory activities were assessed using in vitro models. The most effective compounds were those that inhibited the expression of inflammatory markers significantly more than the control group.

Antimicrobial Evaluation

A comprehensive screening was conducted on newly synthesized pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the chemical structure enhanced the antimicrobial efficacy, particularly in compounds with specific substituents on the pyrazole ring.

Q & A

Q. What are the optimal synthetic routes for 1-[1-(2-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example, a modified Claisen-Schmidt reaction using 1-(2-chlorophenyl)-2-nitroethyl hydrazine and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester under reflux in ethanol (12–24 hours, nitrogen atmosphere) yields the target compound. Yield optimization requires careful control of stoichiometry (1:1 molar ratio), solvent polarity, and temperature. Catalytic acid (e.g., acetic acid) may enhance cyclization efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (dichloromethane) improves purity (>95%) .

Q. How can single-crystal X-ray diffraction (XRD) and NMR spectroscopy resolve the structural ambiguities of this compound?

Methodological Answer: Single-crystal XRD provides definitive bond lengths, angles, and torsion angles, particularly for the nitroethyl and chlorophenyl substituents. For instance, XRD data (e.g., C–Cl bond length: ~1.73 Å, N–O bond: ~1.21 Å) confirm stereoelectronic effects . Complementarily, 1^1H NMR (400 MHz, CDCl3_3) identifies proton environments: pyrazole methyl groups resonate at δ 2.1–2.3 ppm, while the nitroethyl proton appears as a multiplet at δ 4.5–5.0 ppm. 13^{13}C NMR distinguishes quaternary carbons (e.g., pyrazole C3/C5: ~150 ppm) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

Methodological Answer: The compound exhibits limited water solubility but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH2_2Cl2_2). Stability tests under ambient light and humidity show decomposition <5% over 72 hours when stored in amber vials at −20°C. Thermal analysis (DSC/TGA) reveals decomposition onset at ~180°C, guiding safe handling during high-temperature reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV), indicating electrophilic nitro group reactivity . Molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) predicts binding affinity (ΔG ≈ −8.2 kcal/mol), suggesting anti-inflammatory potential. MD simulations (100 ns) assess stability of ligand-receptor complexes .

Q. How should researchers address contradictory data in spectroscopic vs. crystallographic analyses?

Methodological Answer: Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility. For example, XRD may show a planar pyrazole ring, while NMR suggests dynamic puckering. Validate via variable-temperature NMR to detect rotational barriers or use solid-state NMR to align with XRD findings. Cross-validate with IR spectroscopy (e.g., nitro group stretching at ~1520 cm1^{-1}) .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., nitration, halogenation)?

Methodological Answer: Regioselective nitration at the pyrazole C4 position is achievable using HNO3_3/H2_2SO4_4 at 0–5°C, leveraging the electron-withdrawing nitroethyl group’s meta-directing effect. Halogenation (e.g., NCS in AcOH) targets the chlorophenyl ring’s para position due to steric hindrance from methyl groups. Monitor via LC-MS to track intermediate formation and optimize reaction time (<2 hours) .

Q. What safety protocols are essential for handling nitro-containing pyrazole derivatives?

Methodological Answer: Nitro groups pose explosion risks under friction or heat. Use blast shields, conduct small-scale reactions (<1 g), and avoid metal spatulas. Personal protective equipment (PPE): nitrile gloves, flame-resistant lab coats, and face shields. Store in flame-resistant cabinets with inert gas (argon) padding. Emergency response: neutralize spills with wet sand, not water .

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